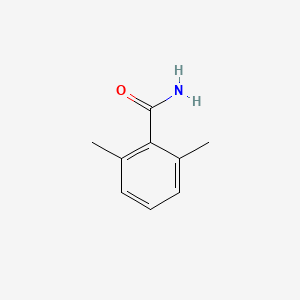

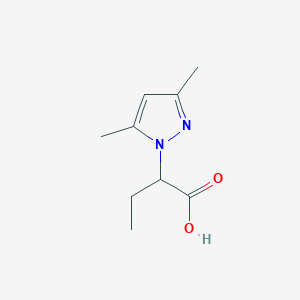

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Übersicht

Beschreibung

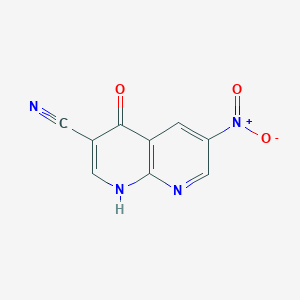

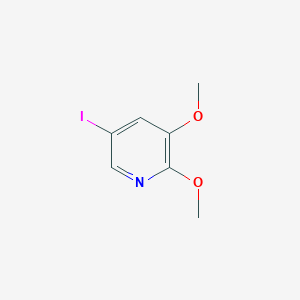

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the empirical formula C7H10N2O2 . It is a white to cream or pale yellow crystalline powder .

Synthesis Analysis

The synthesis of this compound can be achieved by reacting ethyl acetylpyruvate with hydrazine . It’s also used as an intermediate in the synthesis of other compounds .Molecular Structure Analysis

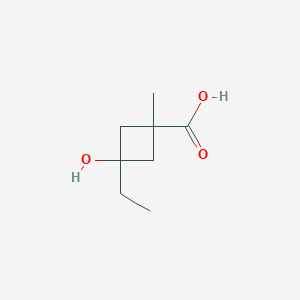

The molecular structure of this compound is represented by the SMILES stringCCn1nc(C)cc1C(O)=O . The InChI key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound appears as a white to cream or pale yellow crystalline powder . It has a melting point range of 136.0-145.0°C . The compound has an assay (aqueous acid-base titration) of ≥96.0 to ≤104.0% .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization : Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is used in the synthesis of various chemical compounds. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is involved in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are further converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012). Similarly, synthesis, characterization, and single-crystal X-ray diffraction studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate are reported (Viveka et al., 2016).

Structural Studies and Applications : These compounds are also significant in structural and spectral studies. For example, structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have been conducted, providing insights into the properties of these derivatives (Viveka et al., 2016). Additionally, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used in the synthesis of condensed pyrazoles through cross-coupling reactions, indicating their utility in creating more complex chemical structures (Arbačiauskienė et al., 2011).

Materials Science and Corrosion Inhibition : this compound derivatives have been explored in materials science. Pyrazolopyridines, for instance, are investigated as potential corrosion inhibitors for steel in acidic environments, demonstrating their practical applications in industrial processes (Herrag et al., 2007).

Pharmaceutical Applications : In the field of pharmaceuticals, these compounds serve as intermediates in the synthesis of various drugs. For instance, ethyl 5-acetyl-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of darolutamide, a potential blockbuster drug substance (Szilágyi et al., 2022).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Wirkmechanismus

Target of Action

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a synthetic intermediate . It is used to prepare tetrahydroisoquinoline amide substituted Ph pyrazoles as selective Bcl-2 inhibitors . Bcl-2 is a protein that plays a crucial role in the regulation of cell death, and its inhibition can lead to the induction of apoptosis, particularly in cancer cells .

Mode of Action

It is known that the compound can form intermolecular interactions due to the presence of two dissimilar and adjacent nitrogen atoms in its azole (-n-n(h)-) motif . This allows it to simultaneously donate and accept hydrogen bonds, favoring the establishment of interactions with target molecules .

Biochemical Pathways

Given its role as a bcl-2 inhibitor, it can be inferred that it may influence pathways related to apoptosis or programmed cell death .

Result of Action

As a Bcl-2 inhibitor, this compound can induce apoptosis, particularly in cancer cells . This can lead to the reduction of tumor growth and potentially contribute to the effectiveness of cancer treatments .

Eigenschaften

IUPAC Name |

ethyl 2-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-11-8(6-7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZFLNAMFHICLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400011 | |

| Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5775-89-3 | |

| Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6R)-Rel-8-Methyl-8-azabicyclo-[3.2.1]octan-6-ol](/img/structure/B3021997.png)

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B3021998.png)